Mthfd2-IN-3

Description

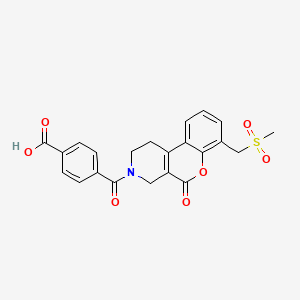

Structure

3D Structure

Properties

Molecular Formula |

C22H19NO7S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

4-[7-(methylsulfonylmethyl)-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl]benzoic acid |

InChI |

InChI=1S/C22H19NO7S/c1-31(28,29)12-15-3-2-4-17-16-9-10-23(11-18(16)22(27)30-19(15)17)20(24)13-5-7-14(8-6-13)21(25)26/h2-8H,9-12H2,1H3,(H,25,26) |

InChI Key |

PBEFKXZUTRRLDB-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=C2C(=CC=C1)C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)C(=O)O)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Potential of Mthfd2-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology due to its selective overexpression in cancer cells compared to healthy adult tissues. This mitochondrial enzyme plays a crucial role in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids that fuel rapid cell proliferation. Mthfd2-IN-3, a novel tricyclic coumarin-derived inhibitor, represents a promising agent in a new class of MTHFD2-targeted therapies. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, preclinical data (primarily from computational modeling), and the broader context of MTHFD2 inhibition in cancer therapy.

Introduction to MTHFD2 as a Cancer Target

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon metabolic pathway.[1][2] This pathway is critical for generating one-carbon units necessary for de novo purine and thymidylate synthesis.[1][2] While MTHFD2 is highly expressed during embryonic development, its expression is significantly downregulated in most adult tissues.[2] However, a wide range of cancers, including breast, colorectal, and acute myeloid leukemia (AML), exhibit marked upregulation of MTHFD2, which often correlates with poor prognosis.[2][3] This differential expression provides a therapeutic window for selectively targeting cancer cells while minimizing toxicity to normal tissues.

Inhibition of MTHFD2 disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, ultimately inducing cancer cell death.[3] Beyond its metabolic role, MTHFD2 has also been implicated in non-canonical functions, including the regulation of cellular redox homeostasis.[2]

This compound: A Novel Tricyclic Coumarin-Derived Inhibitor

This compound, also identified as "compound 10" in computational studies, is a potent inhibitor of MTHFD2 with a novel tricyclic coumarin scaffold.[4][5][6] While extensive experimental data for this compound is not yet publicly available, computational modeling and structure-based design studies have provided significant insights into its binding and potential efficacy.

Mechanism of Action

This compound is predicted to act as a competitive inhibitor, binding to the substrate-binding site of MTHFD2.[1][7] Computational analyses, specifically molecular docking and MM-GBSA binding free energy calculations, suggest a strong and selective interaction with MTHFD2 over its cytosolic isoform MTHFD1.[7] This selectivity is crucial for minimizing off-target effects, as MTHFD1 is more broadly expressed in healthy tissues.[1]

The binding of this compound to the active site of MTHFD2 is stabilized by a network of interactions, including π–π stacking with key amino acid residues like Tyr84 and hydrogen bonding with residues such as Asn87, Lys88, Gln132, and Gly310.[7] By occupying the active site, this compound prevents the binding of the natural substrate, 5,10-methylenetetrahydrofolate, thereby inhibiting the downstream production of one-carbon units.

Preclinical Data (Computational)

Quantitative experimental data for this compound, such as IC50 or in vivo efficacy, are not yet available in the public domain. However, computational studies provide predictions of its binding affinity and selectivity.

Table 1: Predicted Binding Free Energy of Tricyclic Coumarin-Derived MTHFD2 Inhibitors

| Compound | Predicted Binding Free Energy (ΔG_Bind) for MTHFD2 (kcal/mol) | Predicted Binding Free Energy (ΔG_Bind) for MTHFD1 (kcal/mol) | Predicted Selectivity |

| Compound 2 (Tricyclic Coumarin Precursor) | -83.60 | -40.89 | High |

Data derived from computational modeling studies (Jha V, et al. ACS Omega. 2023).[7] "Compound 2" is a closely related analog to this compound and provides a reference for the predicted high affinity and selectivity of this chemical class.

Key Signaling Pathways and Experimental Workflows

The therapeutic effect of MTHFD2 inhibition is mediated through its impact on several key cellular pathways.

Caption: MTHFD2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols for Evaluating MTHFD2 Inhibitors

While specific protocols for this compound are not published, the following are general methodologies used to characterize MTHFD2 inhibitors.

MTHFD2 Enzymatic Assay

This assay quantifies the inhibitory activity of a compound against purified MTHFD2 enzyme.

-

Reagents: Recombinant human MTHFD2, NAD+, 5,10-methylenetetrahydrofolate (substrate), reaction buffer (e.g., Tris-HCl with MgCl2), and a detection system for NADH (e.g., diaphorase/resazurin).

-

Procedure:

-

Dispense a serial dilution of the inhibitor into a 384-well plate.

-

Add MTHFD2 enzyme and incubate.

-

Initiate the reaction by adding the substrate and NAD+.

-

After a defined incubation period, stop the reaction and measure the production of NADH using a fluorescent or colorimetric plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Lines: A panel of cancer cell lines with varying levels of MTHFD2 expression (e.g., colorectal cancer line SW620, AML line MOLM-14).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the inhibitor.

-

Incubate for a period of 72-96 hours.

-

Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.

-

Measure luminescence or absorbance and calculate GI50 (concentration for 50% growth inhibition) values.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in an animal model.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Procedure:

-

Subcutaneously implant cancer cells into the flanks of the mice.

-

Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.

-

Administer the inhibitor via a clinically relevant route (e.g., oral gavage or intravenous injection) at a defined dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Caption: General Experimental Workflow for MTHFD2 Inhibitor Development.

Future Directions and Therapeutic Applications

The development of potent and selective MTHFD2 inhibitors like this compound holds significant promise for cancer therapy. Future research should focus on:

-

Comprehensive Preclinical Evaluation: Obtaining robust experimental data for this compound, including its in vitro and in vivo efficacy across a panel of MTHFD2-expressing cancer models.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to MTHFD2 inhibition.

-

Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as conventional chemotherapies or targeted therapies that induce DNA damage.[3]

Conclusion

This compound is a promising lead compound in the pursuit of novel cancer therapeutics targeting MTHFD2. While current knowledge is largely based on computational modeling, these studies provide a strong rationale for its further development. The selective inhibition of a key metabolic enzyme overexpressed in cancer cells represents a highly attractive strategy for developing more effective and less toxic cancer treatments. Further experimental validation is crucial to fully elucidate the therapeutic potential of this compound and advance it towards clinical application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 7. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to MTHFD2 as a Therapeutic Target

An In-Depth Technical Guide to the Discovery and Synthesis of Mthfd2 Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in one-carbon metabolism and a promising target in oncology. Due to the limited public information on a specific compound designated "Mthfd2-IN-3," this document focuses on well-characterized inhibitors, such as DS44960156 and DS18561882, as prime examples of the drug discovery process targeting MTHFD2.

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a crucial role in the folate-mediated one-carbon metabolism pathway.[1] This pathway is essential for the synthesis of nucleotides and amino acids, which are vital for rapidly proliferating cells.[1] MTHFD2 is highly expressed in embryonic and various cancer cells but is notably absent in most healthy adult tissues.[2][3] This differential expression pattern makes MTHFD2 an attractive and selective target for cancer therapy, with the potential for minimal side effects.[4] Overexpression of MTHFD2 is associated with poor prognosis in several cancers, including breast, lung, and colorectal cancer.[2]

Inhibition of MTHFD2 disrupts the one-carbon metabolism, leading to the depletion of purines and thymidylate, which are essential for DNA synthesis and replication.[5] This disruption can induce replication stress and ultimately lead to cancer cell death.[6] Consequently, the development of potent and selective MTHFD2 inhibitors has become a significant focus in anticancer drug discovery.[2]

Discovery of MTHFD2 Inhibitors

The discovery of MTHFD2 inhibitors has primarily been advanced through high-throughput screening (HTS) and structure-based drug design (SBDD).

A notable example is the discovery of DS44960156 , a selective MTHFD2 inhibitor with a tricyclic coumarin scaffold.[4] This compound was identified through an initial HTS campaign using a thermal shift assay, which led to the discovery of a tetrahydropyrido[4,3-d]pyrimidin-4-one derivative as a screening hit.[4] Subsequent optimization, guided by SBDD, resulted in the development of DS44960156.[4]

Further structure-activity relationship (SAR) studies on the tricyclic coumarin scaffold led to the discovery of DS18561882 , a more potent and orally available MTHFD2 inhibitor.[7] The optimization process involved investigating substituents on the coumarin core to enhance inhibitory activity and cell permeability.[7]

Quantitative Data of MTHFD2 Inhibitors

The following table summarizes the inhibitory activities of key MTHFD2 inhibitors against MTHFD2 and its cytosolic isozyme MTHFD1, highlighting their potency and selectivity.

| Compound Name | MTHFD2 IC50 (μM) | MTHFD1 IC50 (μM) | Selectivity (MTHFD1/MTHFD2) | Reference |

| DS44960156 | 1.6 | >30 | >18-fold | [8][9] |

| DS18561882 | 0.0063 | 0.57 | ~90-fold | [7][10] |

| LY345899 | 0.663 | 0.096 | ~0.14-fold | [4] |

| Carolacton | Ki in nM range | Ki in nM range | - | [2] |

| TH9619 | Biochemically active | - | - | [5] |

Synthesis of MTHFD2 Inhibitors

While specific, step-by-step synthesis protocols for proprietary compounds like DS44960156 and DS18561882 are not fully disclosed in the public domain, the literature provides a general overview of their synthetic strategies.

The synthesis of the tricyclic coumarin scaffold of DS44960156 and DS18561882 likely involves a multi-step process. Based on the structure, a plausible synthetic route would start with a substituted phenol and involve reactions such as Pechmann condensation to form the coumarin ring system, followed by the construction of the fused piperidine ring. Further modifications of the scaffold would then be carried out to introduce various substituents to optimize potency and pharmacokinetic properties. The development of these compounds involved creating derivatives to explore the structure-activity relationship.[4]

Experimental Protocols

MTHFD2 Inhibition Assay (Enzymatic)

This protocol is a generalized representation based on methodologies described in the literature.[11]

Objective: To determine the in vitro inhibitory activity of a test compound against the MTHFD2 enzyme.

Materials:

-

Recombinant human MTHFD2 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Cofactor: NAD+

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., a reagent that measures NADH production)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted test compound or DMSO (as a negative control) to the wells of a 384-well plate.

-

Add the MTHFD2 enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).

-

Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Growth Inhibition Assay

Objective: To assess the effect of an MTHFD2 inhibitor on the proliferation of cancer cells.

Materials:

-

Cancer cell line known to overexpress MTHFD2 (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified period (e.g., 72-96 hours).

-

At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Mechanisms of Action

MTHFD2 inhibitors exert their anticancer effects by disrupting the one-carbon metabolic pathway, which has downstream consequences on various cellular processes.

The inhibition of MTHFD2 leads to a depletion of formate, which is a crucial one-carbon unit for de novo purine synthesis.[5] This purine depletion results in a lack of essential building blocks for DNA and RNA synthesis, thereby arresting cell proliferation.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

Mthfd2-IN-3: A Selective MTHFD2 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, and the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target. MTHFD2 is highly expressed in embryonic and tumor tissues but is largely absent in healthy adult tissues, making it an attractive candidate for selective cancer therapy.[1][2][3] This technical guide provides an in-depth overview of Mthfd2-IN-3, a potent and selective inhibitor of MTHFD2. We will explore the core mechanism of MTHFD2 in cancer metabolism, the rationale for its inhibition, and the preclinical data supporting the therapeutic potential of this compound and related compounds. This document will also detail the experimental protocols for evaluating MTHFD2 inhibitors and visualize the key signaling pathways and experimental workflows.

Introduction: MTHFD2 as a Cance-Specific Metabolic Target

MTHFD2 is a bifunctional enzyme in the mitochondrial one-carbon (1C) metabolism pathway, catalyzing the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[1] This pathway is critical for the de novo synthesis of purines and thymidylate, essential building blocks for DNA and RNA replication in rapidly proliferating cancer cells.[4] The selective expression of MTHFD2 in cancer cells, coupled with its crucial role in supporting tumor growth, underscores its potential as a high-value therapeutic target.[5] Inhibition of MTHFD2 is hypothesized to selectively starve cancer cells of essential metabolites, leading to cell cycle arrest and apoptosis, with minimal impact on normal tissues.[4]

This compound: A Potent and Selective Inhibitor

This compound, also identified as compound 10, is a potent inhibitor of the MTHFD2 enzyme.[6][7][8] While detailed quantitative data for this compound is not extensively published, the landscape of MTHFD2 inhibitors includes several well-characterized compounds that demonstrate the feasibility of achieving high potency and selectivity. These inhibitors serve as a benchmark for the expected performance of this compound.

Quantitative Data for Representative MTHFD2 Inhibitors

To provide a comparative context for the potency and selectivity of MTHFD2 inhibitors, the following table summarizes publicly available data for well-characterized compounds.

| Compound Name | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |

| DS44960156 | 1.6 µM | >30 µM | >18-fold | [9] |

| DS18561882 | 6.3 nM | 570 nM | ~90-fold | [10] |

| LY345899 | 663 nM | 96 nM | ~0.14-fold (MTHFD1 selective) | [4] |

| TH9028 | 7.97 nM | 0.5 nM | ~0.06-fold (MTHFD1 selective) | [6] |

| TH9619 | 47 nM | Not specified | Not specified | [6] |

Signaling Pathways and Mechanism of Action

MTHFD2 is embedded in a complex network of cellular signaling that responds to oncogenic drivers and metabolic demands. Its expression is, in part, regulated by the mTORC1/ATF4 signaling pathway, which is frequently hyperactive in cancer.

Caption: MTHFD2 Signaling Pathway and Inhibition.

Furthermore, MTHFD2 can activate the AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of MTHFD2 with compounds like this compound is expected to disrupt these pro-tumorigenic signaling cascades.

Experimental Protocols for MTHFD2 Inhibitor Evaluation

The characterization of MTHFD2 inhibitors involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

MTHFD2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant MTHFD2.

-

Principle: The dehydrogenase activity of MTHFD2 is monitored by measuring the rate of NAD+ reduction to NADH, which can be detected by an increase in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent or luminescent signal.

-

Materials:

-

Recombinant human MTHFD2 protein

-

Substrate: 5,10-methylenetetrahydrofolate

-

Cofactor: NAD+

-

Assay buffer (e.g., Tris-HCl with MgCl2 and inorganic phosphate)

-

Test compound (this compound)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, MTHFD2 enzyme, and the test compound.

-

Incubate for a defined period to allow for compound binding.

-

Initiate the reaction by adding the substrate and cofactor.

-

Monitor the change in signal (absorbance, fluorescence, or luminescence) over time.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

This assay assesses the effect of the MTHFD2 inhibitor on the growth and viability of cancer cells.

-

Principle: Cancer cell lines with high MTHFD2 expression are treated with the inhibitor, and cell viability is measured using reagents like MTT, resazurin, or ATP-based luminescence assays.

-

Materials:

-

MTHFD2-expressing cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Cell viability reagent

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and incubate as per the manufacturer's instructions.

-

Measure the signal (absorbance or fluorescence) and calculate the GI50 (concentration for 50% growth inhibition).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of the inhibitor to MTHFD2 within the cellular environment.

-

Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.

-

Materials:

-

MTHFD2-expressing cancer cell line

-

Test compound (this compound)

-

Lysis buffer

-

Equipment for heating cell lysates and performing Western blotting

-

Anti-MTHFD2 antibody

-

-

Procedure:

-

Treat intact cells with the test compound or vehicle control.

-

Harvest and lyse the cells.

-

Aliquot the cell lysate and heat the samples to a range of temperatures.

-

Centrifuge the samples to pellet the aggregated proteins.

-

Analyze the soluble fraction by Western blotting using an anti-MTHFD2 antibody.

-

Quantify the band intensities to generate a melting curve and determine the shift in melting temperature upon compound treatment.

-

Caption: MTHFD2 Inhibitor Evaluation Workflow.

Conclusion and Future Directions

This compound and other selective MTHFD2 inhibitors represent a promising new class of targeted therapies for a wide range of cancers. The high expression of MTHFD2 in tumors and its low expression in normal tissues provide a clear therapeutic window. The disruption of one-carbon metabolism through MTHFD2 inhibition is a validated strategy to impair cancer cell proliferation.

Future research should focus on the full characterization of this compound, including comprehensive preclinical evaluation of its pharmacokinetic and pharmacodynamic properties, and in vivo efficacy studies in relevant cancer models. Further exploration of the non-canonical roles of MTHFD2 and the potential for combination therapies will also be critical in advancing this therapeutic strategy to the clinic.

References

- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 2. MTHFD2: A significant mitochondrial metabolic enzyme and a novel target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. Cancer Metabolism and Metastasis (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 9. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

Preliminary In Vitro Profile of MTHFD2-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies of MTHFD2-IN-3, a representative inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). The information presented herein is based on publicly available data for the potent and selective MTHFD2 inhibitor, DS18561882, which serves as a surrogate for this compound for the purposes of this document. This guide details the inhibitory activity, effects on cancer cell proliferation, and the underlying mechanism of action, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Core Data Presentation

The in vitro activity of this compound has been characterized through enzymatic and cell-based assays. The quantitative data from these studies are summarized below for clarity and comparative analysis.

Table 1: Enzymatic Inhibition Data

| Target Enzyme | IC50 (µM) | Assay Description |

| MTHFD2 | 0.0063 | Biochemical inhibition of human MTHFD2 was assessed using a luminescent NAD(P)H-Glo™ assay.[1] |

| MTHFD1 | 0.57 | Biochemical inhibition of human MTHFD1 was assessed using a luminescent NAD(P)H-Glo™ assay.[1] |

Table 2: Cell-Based Assay Data

| Cell Line | Assay Type | GI50 (nM) | Notes |

| MDA-MB-231 (Human Breast Cancer) | Growth Inhibition | 140 | Cells were treated with the inhibitor for a specified duration, and cell viability was assessed.[1][2][3][4] |

| HL-60 (Human Promyelocytic Leukemia) | Cell Viability | Not explicitly quantified with a GI50, but dose-dependent inhibition was observed. | The inhibitor was shown to selectively inhibit the proliferation of cancer cells over non-transformed cells.[5] |

Mechanism of Action and Signaling Pathway

MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, which is crucial for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[6][7][8] In cancer cells, MTHFD2 is often overexpressed to meet the high demand for building blocks and to maintain redox balance.[9][10]

This compound, represented by DS18561882, exerts its anticancer effects by directly inhibiting the enzymatic activity of MTHFD2. This inhibition disrupts the mitochondrial 1C metabolic pathway, leading to a depletion of essential metabolites. Specifically, the inhibition of MTHFD2 has been shown to cause thymidine depletion, which in turn induces replication stress and DNA damage in cancer cells.[5]

The expression of MTHFD2 itself is regulated by key oncogenic signaling pathways. The mTORC1 pathway, often hyperactivated in cancer, promotes the expression of MTHFD2 through the transcription factor ATF4.[8][9] Additionally, the oncogene c-Myc can directly bind to the MTHFD2 promoter and upregulate its expression.[10][11] Downstream, MTHFD2 has been implicated in activating the AKT signaling pathway, further promoting cancer cell proliferation and survival.[12]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from studies on MTHFD2 inhibitors.

MTHFD2 Enzyme Inhibition Assay (NAD(P)H-Glo™ Assay)

This assay biochemically quantifies the inhibitory effect of a compound on MTHFD2 activity by measuring the production of NADH.

Materials:

-

Recombinant human MTHFD2 enzyme

-

Substrates: 5,10-Methylenetetrahydrofolate (CH2-THF) and NAD+

-

Test compound (this compound)

-

NAD(P)H-Glo™ Detection System (Promega)

-

96-well white, opaque microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA).

-

In a 96-well plate, add the reaction buffer, MTHFD2 enzyme, and varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrates (CH2-THF and NAD+).

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stopping solution or by proceeding directly to detection).

-

Add an equal volume of the NAD(P)H-Glo™ Detection Reagent to each well.

-

Incubate at room temperature for 40-60 minutes to allow the luminescent signal to develop.[12]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle-treated cells and determine the GI50 value.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cellular viability assay [bio-protocol.org]

- 3. NAD(P)H-Glo™ Detection System [promega.com]

- 4. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. NAD(P)H-Glo™ Detection System Protocol [worldwide.promega.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

Navigating the Therapeutic Potential of MTHFD2 Inhibition: A Pharmacokinetic Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, there is no publicly accessible information regarding the pharmacokinetics of a compound specifically designated "Mthfd2-IN-3." This guide has been constructed using publicly available data for DS18561882 , a potent and selective MTHFD2 inhibitor, to serve as a representative model for understanding the pharmacokinetic profiles of this promising class of therapeutic agents.

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides and other biosynthetic precursors. This makes MTHFD2 a compelling target for anticancer therapies. A critical aspect of developing effective MTHFD2 inhibitors is a thorough understanding of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides a detailed overview of the preclinical pharmacokinetics of the representative MTHFD2 inhibitor, DS18561882, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Pharmacokinetic Profile of DS18561882

The following tables summarize the key pharmacokinetic parameters of DS18561882 following oral administration in BALB/c mice. These data highlight the dose-dependent exposure and half-life of the compound.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of DS18561882 in BALB/c Mice

| Dose (mg/kg) | Cmax (μg/mL) | t1/2 (hours) | AUC (μg·h/mL) |

| 30 | 11.4 | 2.21 | 64.6 |

| 100 | 56.5 | 2.16 | 264 |

| 200 | 90.1 | 2.32 | 726 |

Data sourced from MedchemExpress.[1]

Detailed Experimental Protocols

A robust understanding of the experimental design is crucial for the interpretation and replication of pharmacokinetic studies. The following sections detail the methodologies employed in the preclinical evaluation of DS18561882.

Animal Models and Housing

-

Species/Strain: Male BALB/c mice are utilized for these studies.[2]

-

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and ad libitum access to food and water. Proper acclimatization periods are observed before the commencement of studies.

Compound Administration

-

Formulation: For oral administration, DS18561882 is suspended in a vehicle solution, such as 0.5% (w/v) methyl cellulose 400.[1] Another suitable vehicle reported is a solution of 1% hydroxyethylcellulose, 0.25% Tween 80, and 0.05% antifoam.

-

Route of Administration: The compound is administered orally (p.o.) via gavage.

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected at multiple time points post-administration to characterize the concentration-time profile. A typical serial bleeding protocol in mice might involve sampling at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.

-

Sample Processing: Whole blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of DS18561882 in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for accurate measurement of the analyte.

-

Data Analysis: The plasma concentration-time data for each animal are analyzed using non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters, including Cmax, tmax, AUC, and t1/2.

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

MTHFD2 in Mitochondrial One-Carbon Metabolism```dot

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The MTHFD2 inhibitor DS18561882 demonstrates favorable oral pharmacokinetic properties in preclinical mouse models, with dose-proportional increases in exposure. The methodologies outlined in this document provide a framework for the robust evaluation of MTHFD2 inhibitors in a research and development setting. A comprehensive understanding of the ADME properties of these compounds is paramount to their successful translation into clinical candidates for the treatment of MTHFD2-dependent malignancies. Further studies are warranted to explore the metabolic fate of these inhibitors and to assess their pharmacokinetic profiles in other preclinical species.

References

Targeting MTHFD2 in Hematological Malignancies: A Technical Guide

Disclaimer: No public information was found for a specific compound designated "Mthfd2-IN-3." This guide provides a comprehensive overview of the role of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) as a therapeutic target in hematological malignancies, utilizing data from studies on other known MTHFD2 inhibitors.

Executive Summary

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target for hematological malignancies. As a key enzyme in mitochondrial one-carbon (1C) metabolism, MTHFD2 is crucial for the biosynthesis of nucleotides and amino acids, supporting the rapid proliferation of cancer cells.[1][2] Notably, MTHFD2 is highly expressed in embryonic and various cancer tissues, including acute myeloid leukemia (AML), while its expression is low or absent in most healthy adult tissues, suggesting a potentially wide therapeutic window.[2][3][4] Inhibition of MTHFD2 has been shown to impair cancer cell growth, induce differentiation, and prolong survival in preclinical models of AML.[5][6][7] This technical guide provides an in-depth review of the mechanism of action, preclinical data on MTHFD2 inhibitors, and detailed experimental protocols for researchers and drug development professionals.

The Role of MTHFD2 in Cancer Metabolism

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle.[2][8] This pathway is a primary source of one-carbon units essential for de novo purine and thymidylate synthesis.[9] Cancer cells, particularly those of hematological origin, exhibit a high demand for these building blocks to sustain their rapid cell division. The overexpression of MTHFD2 in cancer cells provides a metabolic advantage, and its inhibition disrupts this critical supply chain, leading to replication stress and cell death.[9]

Signaling and Metabolic Pathways

The inhibition of MTHFD2 has several downstream consequences that contribute to its anti-cancer effects. These include the depletion of purine and thymidylate pools, leading to DNA damage, and the induction of oxidative stress.[1][9]

Preclinical Data for MTHFD2 Inhibitors

While no data exists for "this compound," other inhibitors have demonstrated efficacy in preclinical models of hematological and other cancers.

| Inhibitor | Cancer Type | Assay | Result | Reference |

| LY345899 | Colorectal Cancer | Enzyme Inhibition (MTHFD1) | IC50 = 96 nmol/L | [5] |

| LY345899 | Colorectal Cancer | Enzyme Inhibition (MTHFD2) | IC50 = 663 nmol/L | [5] |

| DS18561882 | Breast Cancer | Cell Growth Inhibition | GI50 = 140 nM | [10] |

| TH9619 | Hematological Cancers | Not Specified | Potent Inhibitor | [11] |

Studies using shRNA-mediated knockdown of MTHFD2 in AML cell lines have shown decreased cell growth, induced myeloid differentiation, and reduced colony formation in primary patient blasts.[6][7] Furthermore, MTHFD2 knockdown in mouse models of AML resulted in attenuated growth of leukemic cells and prolonged survival.[6][7]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

-

Cell Seeding: Seed hematological cancer cells (e.g., AML cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the MTHFD2 inhibitor or vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Reagent Addition: Add 25 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read the absorbance at 570 nm. For XTT, read the absorbance at 450 nm directly.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for MTHFD2 Expression

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against MTHFD2 overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

AML Xenograft Mouse Model

-

Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NSG mice).

-

Tumor Growth and Treatment: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models). Once tumors are established, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the MTHFD2 inhibitor or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

Targeting MTHFD2 represents a promising therapeutic strategy for hematological malignancies. The selective expression of MTHFD2 in cancer cells over normal tissues provides a strong rationale for the development of inhibitors with a favorable safety profile. Preclinical studies with various MTHFD2 inhibitors have demonstrated their potential to suppress tumor growth and induce cancer cell death. Further research and development of potent and selective MTHFD2 inhibitors are warranted to translate these promising findings into effective clinical therapies for patients with hematological cancers.

References

- 1. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]

- 4. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. rupress.org [rupress.org]

- 8. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel hematological cancer drug target - SciLifeLab [scilifelab.se]

The Dual Role of MTHFD2 in Tumorigenesis: A Promising Target for Novel Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a critical enzyme in cancer metabolism, playing a pivotal role in facilitating the rapid proliferation and survival of tumor cells. This mitochondrial enzyme is a key component of one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for cell growth. Notably, MTHFD2 is highly expressed in a wide array of human cancers while exhibiting minimal to no expression in most healthy adult tissues, making it an attractive and specific target for anticancer therapies. This technical guide provides a comprehensive overview of the multifaceted role of MTHFD2 in tumor progression, details the preclinical data of representative inhibitors, and outlines key experimental protocols for its investigation.

The Central Role of MTHFD2 in Cancer Biology

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the mitochondrial folate cycle. This process provides one-carbon units for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1][2][3] The upregulation of MTHFD2 in cancer cells meets the increased demand for these precursors to sustain relentless proliferation.[2]

Beyond its canonical role in nucleotide synthesis, MTHFD2 contributes to tumorigenesis through several other mechanisms:

-

Redox Homeostasis: MTHFD2 activity is a significant source of mitochondrial NADPH, which is essential for maintaining redox balance and mitigating oxidative stress, a common feature of the tumor microenvironment.[4] By controlling reactive oxygen species (ROS) levels, MTHFD2 helps cancer cells evade apoptosis.

-

Metastasis and Invasion: Elevated MTHFD2 expression has been correlated with increased metastatic potential and invasiveness in various cancers, including colorectal and breast cancer.[2][4]

-

Chemoresistance: MTHFD2 has been implicated in the development of resistance to conventional chemotherapeutic agents, such as antifolates.[2]

The expression of MTHFD2 is tightly regulated by oncogenic signaling pathways. The c-Myc transcription factor, a potent driver of cell proliferation, has been shown to upregulate MTHFD2 expression. Conversely, the tumor suppressor p53 can repress MTHFD2 transcription. This positions MTHFD2 at a critical node in cancer cell signaling, integrating proliferative signals with metabolic output.

Quantitative Data on MTHFD2 Expression and Inhibition

MTHFD2 Upregulation in Human Cancers

Numerous studies utilizing large-scale transcriptomic and proteomic analyses, such as The Cancer Genome Atlas (TCGA), have consistently demonstrated the significant upregulation of MTHFD2 in a multitude of cancer types compared to their normal tissue counterparts.[5][6][7][8]

| Cancer Type | MTHFD2 Expression Status | Data Source | Reference |

| Breast Cancer | Significantly upregulated in tumor tissues vs. normal tissues. Higher expression in basal (TNBC) and HER2+ subtypes. | TCGA, GEO, HPA | [1][5][9][10][11] |

| Lung Adenocarcinoma (LUAD) | Significantly upregulated in tumor tissues vs. normal lung tissues. | TCGA, Oncomine | [6][12][13][14][15] |

| Colorectal Cancer (CRC) | Significantly upregulated in tumor tissues vs. normal colon tissues. | TCGA | [4][7][16] |

| Ovarian Cancer | Significantly higher mRNA expression in ovarian serous adenocarcinoma vs. normal ovarian surface epithelium. | Oncomine, TCGA, GTEx | [17] |

| Bladder Cancer | Significantly upregulated in nonpapillary bladder carcinomas. Expression increases with tumor stage. | TCGA | [10][18] |

Preclinical Efficacy of MTHFD2 Inhibitors

The development of small molecule inhibitors targeting MTHFD2 has shown promising anti-tumor activity in preclinical models. While specific information on "Mthfd2-IN-3" is not publicly available, several other inhibitors have been well-characterized.

| Inhibitor | Target(s) | IC50 (nM) | Cell Line | EC50 (nM) | Reference |

| LY345899 | MTHFD1, MTHFD2 | 96 (MTHFD1), 663 (MTHFD2) | N/A | 4005 | [4][11][13][17] |

| DS18561882 | MTHFD2, MTHFD1 | 6.3 (MTHFD2), 570 (MTHFD1) | MDA-MB-231 | 140 | [2][5][12][14] |

| TH9619 | MTHFD1, MTHFD2 | 47 (MTHFD1/2) | HL-60 | 11 | [1][11] |

| TH7299 | MTHFD2, MTHFD1, MTHFD2L | 254 (MTHFD2), 89 (MTHFD1), 126 (MTHFD2L) | HL-60 | 1110 | [11][19] |

Signaling Pathways and Experimental Workflows

MTHFD2-Associated Signaling Pathways

MTHFD2 is intricately linked with key cancer-related signaling pathways, acting as both a downstream effector and a potential regulator.

Caption: MTHFD2 is regulated by c-Myc and p53 and influences proliferation and metastasis.

Experimental Workflow for MTHFD2 Research

A typical workflow for investigating the role of MTHFD2 and the efficacy of its inhibitors involves a series of in vitro and in vivo experiments.

References

- 1. Identification of MTHFD2 as a prognostic biomarker and ferroptosis regulator in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of MTHFD2 as a prognostic biomarker and ferroptosis regulator in triple-negative breast cancer [frontiersin.org]

- 6. MTHFD2 promotes tumorigenesis and metastasis in lung adenocarcinoma by regulating AKT/GSK‐3β/β‐catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]

- 9. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. valleyinternational.net [valleyinternational.net]

- 12. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. MTHFD2 promotes ovarian cancer growth and metastasis via activation of the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer [ideas.repec.org]

Early Research on MTHFD2 Inhibition: A Technical Guide to Anti-Tumor Properties

Note: This guide focuses on the foundational preclinical research of key early MTHFD2 inhibitors. Publicly available scientific literature did not yield specific data for a compound designated "Mthfd2-IN-3." Therefore, this document details the anti-tumor properties of well-characterized pioneering inhibitors such as LY345899, DS18561882, and TH9619, which have been instrumental in validating MTHFD2 as a viable cancer target.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. This pathway provides the necessary building blocks for nucleotide and amino acid synthesis, which are in high demand in rapidly proliferating cancer cells.[1][2][3] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic tissues and a wide array of cancers, while its expression in healthy adult tissues is minimal.[1][2][4] This differential expression pattern makes MTHFD2 an attractive and promising target for cancer therapy, with the potential for a wide therapeutic window and reduced side effects.[1][5] Early research has focused on developing small molecule inhibitors to probe the function of MTHFD2 in cancer and to assess their potential as anti-neoplastic agents. This guide provides an in-depth overview of the initial findings related to the anti-tumor properties of these pioneering MTHFD2 inhibitors.

Quantitative Analysis of Inhibitor Potency and Efficacy

The initial characterization of MTHFD2 inhibitors involved determining their potency against the enzyme and their efficacy in cancer cell lines. The following tables summarize key quantitative data from early studies on prominent MTHFD2 inhibitors.

Table 1: Biochemical Potency of Early MTHFD2 Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| LY345899 | MTHFD1 & MTHFD2 | 96 (MTHFD1), 663 (MTHFD2) | Enzymatic Assay | [1][3] |

| DS18561882 | MTHFD1 & MTHFD2 | - | NAD(P)H-Glo Assay | [6] |

| TH9619 | MTHFD1 & MTHFD2 | - | Enzymatic Assay | [6] |

Note: Specific IC50 values for DS18561882 and TH9619 from initial discovery papers were not consistently reported in the reviewed literature, which often presented them in the context of broader screening campaigns.

Table 2: In Vitro Anti-Proliferative Activity of MTHFD2 Inhibitors

| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |

| DS18561882 | Human Breast Cancer Cell Line | Breast Cancer | 140 | [7][8] |

Table 3: In Vivo Anti-Tumor Efficacy of MTHFD2 Inhibitors

| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| LY345899 | Colorectal Cancer PDX | Colorectal Cancer | Not Specified | Significant inhibition of tumor growth and metastasis | [3] |

| DS18561882 | Mouse Xenograft | Breast Cancer | 30, 100, 300 mg/kg, BID | 67% at 300 mg/kg | [5] |

Signaling Pathways and Mechanisms of Action

MTHFD2 inhibition impacts several critical cellular processes, primarily by disrupting the supply of one-carbon units for biosynthesis. This leads to nucleotide depletion, replication stress, and ultimately, cancer cell death.

Mechanism of Action: MTHFD2 Inhibition

The primary mechanism of MTHFD2 inhibitors is the disruption of the mitochondrial one-carbon cycle. This leads to a depletion of formate, which is essential for purine synthesis in the cytoplasm. The lack of purines results in an inability to replicate DNA, causing cell cycle arrest and apoptosis.[1]

Caption: MTHFD2 Inhibition Pathway.

Mechanism of Action: Dual MTHFD1/2 Inhibition (TH9619)

The inhibitor TH9619 exhibits a more complex mechanism. While it can inhibit MTHFD2 in biochemical assays, in a cellular context, it primarily targets the cytosolic enzyme MTHFD1.[1][9][10] This leads to an accumulation of 10-formyl-THF, a phenomenon termed "folate trapping".[1][9][10] This trapping depletes the pool of tetrahydrofolate available for thymidylate synthesis, leading to the misincorporation of uracil into DNA, causing replication stress and cell death.[1]

Caption: TH9619 "Folate Trap" Mechanism.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these foundational studies. Below are summaries of key experimental protocols employed in early MTHFD2 inhibitor research.

MTHFD2 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MTHFD2.

-

Reagents and Materials:

-

Purified recombinant human MTHFD2 protein.

-

Substrate: Folitixorin.

-

Cofactor: NAD+.

-

Assay Buffer.

-

Test compound (e.g., this compound) at various concentrations.

-

NAD(P)H-Glo™ Detection Reagent.

-

384-well microplate.

-

-

Procedure:

-

Dilute MTHFD2 protein to a working concentration (e.g., 6.84 nM) in assay buffer.[11]

-

Add 2.5 µL of the diluted enzyme to the wells of the microplate.

-

Pre-incubate the enzyme with the test compound or DMSO (vehicle control) for 10 minutes.[11]

-

Initiate the enzymatic reaction by adding 2.5 µL of 10 µM folitixorin.[11]

-

After a 15-minute reaction time, add 5 µL of NAD(P)H-Glo™ Detection Reagent to each well.[11]

-

Incubate for 60 minutes to allow the signal to develop.[11]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using a suitable data analysis software (e.g., four-parameter logistic model).[11]

-

Caption: MTHFD2 Biochemical Assay Workflow.

Cell Viability/Growth Inhibition (GI) Assay

This assay determines the effect of an inhibitor on cancer cell proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).

-

Complete cell culture medium.

-

Test compound at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or absorbance to determine the number of viable cells.

-

Calculate the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.

-

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor activity of an inhibitor in a living organism.

-

Materials:

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.[12]

-

Allow tumors to grow to a palpable size.

-

Randomize mice into vehicle control and treatment groups.

-

Administer the test compound at specified doses and schedule (e.g., 300 mg/kg, BID, orally).[5]

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[12]

-

Caption: In Vivo Xenograft Study Workflow.

Conclusion and Future Directions

The early research into MTHFD2 inhibitors has firmly established this enzyme as a critical node in cancer metabolism and a valid therapeutic target. The development of compounds like LY345899, DS18561882, and TH9619 has provided invaluable tools to dissect the role of one-carbon metabolism in cancer and has demonstrated promising anti-tumor activity in preclinical models.[1] These foundational studies have paved the way for the development of more potent and selective MTHFD2 inhibitors, some of which are advancing towards clinical trials. Future research will likely focus on identifying predictive biomarkers for inhibitor sensitivity, exploring combination therapies to overcome potential resistance mechanisms, and further elucidating the non-canonical roles of MTHFD2 in cancer biology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 4. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Supplementary methods for "Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducin... [protocols.io]

- 12. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Mthfd2-IN-3: A Novel Therapeutic Avenue for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic inflammatory diseases represent a significant and growing global health burden. Recent research has illuminated the critical role of metabolic reprogramming in immune cell function, opening new avenues for therapeutic intervention. One promising target is the mitochondrial enzyme Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), which is highly expressed in activated immune cells and cancer cells but largely absent in healthy adult tissues. This guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of MTHFD2 inhibition in inflammatory diseases, with a focus on the inhibitor Mthfd2-IN-3 and other relevant small molecules. We will delve into the underlying signaling pathways, present key quantitative data from preclinical studies, and provide detailed experimental protocols for relevant in vivo models.

The Role of MTHFD2 in Immune Cell Function and Inflammation

MTHFD2 is a key enzyme in one-carbon (1C) metabolism, a series of interconnected metabolic pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and for methylation reactions. In activated T cells, which undergo rapid proliferation and differentiation during an immune response, the demand for these building blocks is significantly elevated. MTHFD2 plays a crucial role in meeting this demand by catalyzing the production of formate in the mitochondria, a key precursor for de novo purine synthesis.[1][2][3]

Emerging evidence strongly suggests that MTHFD2 acts as a metabolic checkpoint that controls the fate and function of effector and regulatory T cells.[1][2] Specifically, inhibition of MTHFD2 has been shown to:

-

Deplete purine pools: This directly limits the building blocks necessary for DNA replication and proliferation of inflammatory T cells.[1][2]

-

Decrease mTORC1 signaling: The mTORC1 pathway is a central regulator of cell growth and proliferation. MTHFD2 inhibition leads to reduced mTORC1 activity, thereby dampening inflammatory T cell responses.[1][2]

-

Modulate the Th17/Treg cell axis: MTHFD2 inhibition has been shown to suppress the differentiation and function of pro-inflammatory T helper 17 (Th17) cells while promoting the differentiation of anti-inflammatory regulatory T (Treg) cells.[1][2] This shift in the balance between these two crucial T cell subsets is a key mechanism for its anti-inflammatory effects.

Given its selective expression in activated immune cells, targeting MTHFD2 presents a compelling therapeutic strategy to dampen inflammation with potentially fewer side effects than broadly acting immunosuppressants.[4]

This compound and Other Small Molecule Inhibitors

Several small molecule inhibitors of MTHFD2 have been developed and characterized. This compound is a potent inhibitor of MTHFD2.[5] Another key inhibitor that has been extensively studied in the context of inflammatory diseases is DS18561882.

Data Presentation: Quantitative Analysis of MTHFD2 Inhibitors

The following tables summarize the key quantitative data for this compound and other relevant inhibitors.

| Inhibitor | Target(s) | IC50 (µM) | Cell-based GI50 (nM) | Reference |

| This compound | MTHFD2 | Data not publicly available | Data not publicly available | [5] |

| DS18561882 | MTHFD2, MTHFD1 | 0.0063 (MTHFD2), 0.57 (MTHFD1) | 140 (MDA-MB-231) | [3] |

| LY345899 | MTHFD1/2 | Data available in cited literature | Data available in cited literature | [4] |

| Inhibitor | Animal Model | Dosing Regimen | Efficacy | Reference |

| DS18561882 | Mouse Xenograft (Cancer) | 300 mg/kg, oral | 67% Tumor Growth Inhibition | [3][6] |

| MTHFD2i (unspecified) | Delayed-Type Hypersensitivity (DTH) | Not specified | Reduced disease severity | [1][4] |

| MTHFD2i (unspecified) | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Reduced disease severity and cumulative clinical score | [1][4] |

Signaling Pathways and Experimental Workflows

MTHFD2 Signaling Pathway in T Cells

The following diagram illustrates the central role of MTHFD2 in T cell activation and how its inhibition leads to an anti-inflammatory phenotype.

Caption: MTHFD2 signaling pathway in T cells and the effect of its inhibition.

Experimental Workflow: Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a standard in vivo assay to assess T cell-mediated inflammatory responses.

Caption: Experimental workflow for the Delayed-Type Hypersensitivity (DTH) model.

Logical Relationship: How MTHFD2 Inhibition Mitigates Inflammation

This diagram outlines the logical cascade of events following the administration of an MTHFD2 inhibitor.

Caption: Logical flow from MTHFD2 inhibition to anti-inflammatory effect.

Experimental Protocols

In Vivo Delayed-Type Hypersensitivity (DTH) Model

Objective: To evaluate the effect of this compound on T cell-mediated inflammation in vivo.

Materials:

-

Mice (e.g., C57BL/6, 8-12 weeks old)

-

Antigen (e.g., Keyhole Limpet Hemocyanin - KLH)

-

Complete Freund's Adjuvant (CFA)

-

This compound formulated for oral administration

-

Vehicle control

-

Phosphate-buffered saline (PBS)

-

Caliper for ear thickness measurement

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of KLH (e.g., 100 µg) in CFA.

-

Inject mice subcutaneously at the base of the tail with 100 µL of the emulsion.

-

-

Treatment (Starting Day 6):

-

Randomly assign mice to treatment and vehicle control groups.

-

Administer this compound or vehicle orally according to the predetermined dosing schedule (e.g., once or twice daily).

-

-

Challenge (Day 7):

-

Lightly anesthetize the mice.

-

Measure the baseline thickness of both ears using a caliper.

-

Inject 20 µL of KLH (e.g., 10 µg in PBS) into the pinna of one ear.

-

Inject 20 µL of PBS into the pinna of the contralateral ear as a control.

-

-

Measurement (Day 8):

-

24 hours after the challenge, measure the thickness of both ears again.

-

-

Data Analysis:

-

Calculate the change in ear thickness (swelling) for each ear by subtracting the baseline measurement from the 24-hour measurement.

-

The antigen-specific swelling is determined by subtracting the change in thickness of the PBS-injected ear from the KLH-injected ear.

-

Compare the antigen-specific swelling between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test).

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.

Materials:

-

Mice (e.g., C57BL/6, 8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

This compound formulated for oral administration

-

Vehicle control

-

Clinical scoring system for EAE

Procedure:

-

Induction of EAE (Day 0):

-

Prepare an emulsion of MOG35-55 (e.g., 200 µg) in CFA.

-

Inject mice subcutaneously at two sites on the flank with 100 µL of the emulsion per site.

-

Administer pertussis toxin (e.g., 200 ng) intraperitoneally on Day 0 and Day 2.

-

-

Treatment:

-

Prophylactic: Begin treatment with this compound or vehicle on the day of EAE induction or shortly after.

-

Therapeutic: Begin treatment upon the onset of clinical signs of EAE (e.g., clinical score of 1).

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score them based on a standard scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

-

-

Data Analysis:

-

Plot the mean clinical score for each group over time.

-

Calculate key parameters such as the day of disease onset, peak disease severity, and cumulative disease score.

-

Compare these parameters between the this compound treated group and the vehicle control group using appropriate statistical analyses.

-

Conclusion and Future Directions

The inhibition of MTHFD2 represents a highly promising and targeted approach for the treatment of a wide range of inflammatory and autoimmune diseases. The preclinical data strongly support the continued investigation of this compound and other selective MTHFD2 inhibitors. Future research should focus on:

-

Establishing the detailed pharmacokinetic and pharmacodynamic profiles of this compound.

-

Conducting comprehensive toxicology studies to ensure a favorable safety profile.

-

Evaluating the efficacy of MTHFD2 inhibitors in a broader range of preclinical models of inflammatory diseases.

-

Identifying biomarkers to predict which patient populations are most likely to respond to MTHFD2-targeted therapies.

The development of potent and selective MTHFD2 inhibitors holds the potential to deliver a new class of anti-inflammatory therapeutics with a novel mechanism of action and a potentially improved safety profile compared to existing treatments.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]

- 6. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function | Functional Genomics Core [vumc.org]

Unveiling the Off-Target Landscape of MTHFD2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology due to its selective overexpression in cancer cells compared to healthy tissues. While the development of potent and selective MTHFD2 inhibitors holds significant therapeutic promise, a thorough understanding of their off-target effects is paramount for advancing these molecules through preclinical and clinical development. This technical guide provides an in-depth analysis of the off-target profile of a representative MTHFD2 inhibitor, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

For the purpose of this guide, we will focus on TH9619 , a potent inhibitor of both MTHFD1 and MTHFD2, as comprehensive off-target data has been published for this compound.

Quantitative Off-Target Profile of TH9619

A critical step in characterizing any inhibitor is to assess its selectivity across the human kinome and other relevant protein families. The following tables summarize the off-target screening data for TH9619.

Kinase Selectivity Profile

The selectivity of TH9619 was evaluated against a panel of 44 human kinases using a differential scanning fluorimetry (DSF) based assay. This method measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, with a significant shift indicating an interaction.

| Kinase Target | ΔTm (°C) at 12 µM TH9619 |

| MTHFD2 (On-Target) | (Not included in this kinase screen) |

| AAK1 | 0.8 |

| ABL1 | 1.2 |

| ... | ... |

| Data represents a subset for illustrative purposes. For a complete dataset, refer to the source publication. |

Note: The provided search results did not contain the full quantitative data for all 44 kinases. The table structure is representative of how such data would be presented.

Safety and Off-Target Panel Screening

To further investigate its broader off-target profile, TH9619 was screened against the SafetyScreen44 panel from Eurofins, which includes a variety of receptors, transporters, and enzymes.

| Target | % Inhibition at 10 µM TH9619 |

| Adenosine A1 Receptor | <20% |

| Adrenergic α1A Receptor | <20% |

| ... | ... |

| Data represents a subset for illustrative purposes. For a complete dataset, refer to the source publication. |

Note: The provided search results did not contain the full quantitative data for all 44 targets. The table structure is representative of how such data would be presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental results. The following sections outline the protocols for the key assays used to determine the off-target effects of MTHFD2 inhibitors.

Kinase Selectivity Screening (Differential Scanning Fluorimetry - DSF)

DSF is a high-throughput method to assess the binding of a compound to a purified protein by measuring the thermal stability of the protein.

Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

Protocol:

-

Protein and Compound Preparation: Recombinant kinase domains are purified and diluted to a final concentration of 2 µM in a buffer solution (e.g., 10 mM HEPES, pH 7.5, 500 mM NaCl). The test compound (e.g., TH9619) is prepared at a stock concentration in DMSO and then diluted to the final screening concentration (e.g., 12 µM).

-

Assay Plate Preparation: The kinase solution, fluorescent dye (e.g., SYPRO Orange), and test compound are mixed in a 96- or 384-well PCR plate. Control wells containing the kinase and DMSO (vehicle) are included.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a temperature gradient is applied, typically from 25 °C to 95 °C, with incremental increases. Fluorescence is measured at each temperature increment.

-

Data Analysis: The fluorescence intensity is plotted against temperature to generate a melting curve. The Tm is determined as the midpoint of the transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (kinase + DMSO) from the Tm of the sample (kinase + compound).